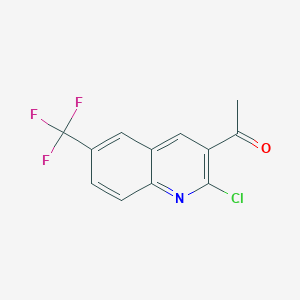

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone

Description

Properties

Molecular Formula |

C12H7ClF3NO |

|---|---|

Molecular Weight |

273.64 g/mol |

IUPAC Name |

1-[2-chloro-6-(trifluoromethyl)quinolin-3-yl]ethanone |

InChI |

InChI=1S/C12H7ClF3NO/c1-6(18)9-5-7-4-8(12(14,15)16)2-3-10(7)17-11(9)13/h2-5H,1H3 |

InChI Key |

DLJFGUJTHLFEQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C2C=CC(=CC2=C1)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Phosphine-Catalyzed Synthesis

The quinoline scaffold can be constructed via a one-pot reaction involving N-tosyl-2-aminobenzaldehyde derivatives and activated acetylenes under phosphine catalysis. For the target compound, 6-trifluoromethyl-2-aminobenzaldehyde serves as the starting material. Reaction with dimethyl acetylenedicarboxylate (DMAD) in the presence of PPh₃ generates a β-phosphonium enoate intermediate, which undergoes Michael addition and aldol cyclization to yield N-tosyldihydroquinoline. Subsequent detosylation with dilute HCl and aromatization produces 3-acetyl-6-(trifluoromethyl)quinoline.

Key Reaction Conditions :

Friedländer Synthesis Modifications

Classic Friedländer condensation between 2-amino-5-(trifluoromethyl)benzaldehyde and ethyl acetoacetate under acidic conditions forms the quinoline core. However, this method requires subsequent chlorination at position 2, which may necessitate harsh reagents like POCl₃.

Chlorination at Position 2

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

Treatment of 3-acetyl-6-(trifluoromethyl)quinolin-2(1H)-one with excess POCl₃ at 100°C for 6 hours achieves chlorination at position 2. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.

Optimized Protocol :

Dichlorination of Dihydroquinoline Intermediates

In the one-pot synthesis, dihydroquinoline intermediates (e.g., N-tosyldihydroquinoline) may undergo chlorination before detosylation. However, this route is less documented and requires empirical validation.

Introduction of the Acetyl Group

Friedel-Crafts Acylation

Direct acylation of preformed 2-chloro-6-(trifluoromethyl)quinoline using acetyl chloride and AlCl₃ in DCM introduces the acetyl group at position 3. This method faces regioselectivity challenges due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.

Limitations :

Prefunctionalization via Activated Acetylenes

As demonstrated in the one-pot synthesis, the acetyl group is introduced during cyclization by employing acetylene derivatives (e.g., DMAD). This approach ensures precise positioning of the acetyl group at position 3.

Alternative Routes from Pyridine Analogues

Hydrogenation of Chlorinated Pyridines

A patent describes the synthesis of 1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone via Pd/C-catalyzed hydrogenation. While this method targets pyridines, analogous strategies could reduce quinoline N-oxides to quinolines, though this remains speculative without direct evidence.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Cyclization via β-Phosphonium Enoates

The phosphine-catalyzed mechanism involves nucleophilic attack by PPh₃ on DMAD, forming a β-phosphonium enoate. Deprotonation of the N-tosylamide enables Michael addition, followed by aldol cyclization to form the dihydroquinoline intermediate. Aromatization and detosylation finalize the quinoline structure.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, acetyl chloride, acetic anhydride.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives .

Scientific Research Applications

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone exhibits significant biological activities, particularly in antimicrobial and anticancer research. The unique structure of the compound contributes to its ability to interact with various biological targets.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties. Studies suggest that this compound may be effective against a range of pathogens, including bacteria and fungi. The presence of the chloro and trifluoromethyl groups enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Anticancer Research

Research has indicated that quinoline derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives similar to this compound have been studied for their ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced cell growth and proliferation.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results demonstrated that this compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Study 2: Cancer Cell Line Inhibition

Another study focused on the cytotoxic effects of quinoline derivatives on cancer cell lines. The findings revealed that this compound significantly reduced cell viability in several cancer types, indicating its potential as an anticancer agent. The study emphasized the need for further investigation into its mechanism of action and efficacy in vivo .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula.

Key Observations :

Trifluoromethyl vs.

Quinoline vs. Pyridine: The fused benzene ring in quinolines enhances π–π stacking interactions and thermal stability compared to pyridine analogs, as seen in crystal structures of related compounds .

Halogen Diversity : Bromo and fluoro substituents (e.g., in ) may improve binding to biological targets but increase molecular weight and synthetic complexity.

Biological Activity

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone, with the CAS number 1956328-04-3, is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₇ClF₃N₄O

- Molecular Weight : 273.64 g/mol

- Structure : The compound features a quinoline ring substituted with a chloro and trifluoromethyl group, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- PC-3 (prostate cancer)

- MCF7 (breast cancer)

- Caco2 (colon cancer)

- Mechanism of Action :

- In Vitro Studies :

Table 1: In Vitro Activity Against Cancer Cell Lines

| Compound | MDA-MB-231 GI50 (µM) | PC-3 GI50 (µM) |

|---|---|---|

| This compound | <10 | <15 |

| 6Br-CaQ | 10 | 10 |

| 3a | 48 | 28 |

| 4g | <25 | <15 |

GI50 is the concentration required to inhibit cell growth by 50% after a 72-hour exposure.

Study on Quinoline Derivatives

A significant study focused on the synthesis and biological evaluation of quinoline derivatives, including our compound of interest. The results indicated that these compounds exhibited promising anticancer activity, particularly against breast and prostate cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells while minimizing toxicity towards normal cells .

Liposomal Encapsulation Study

Another innovative approach involved encapsulating similar quinoline derivatives in liposomes to improve their therapeutic efficacy. This method significantly enhanced the in vitro cytotoxicity against MDA-MB-231 cells and demonstrated notable anti-tumor activity in vivo using orthotopic breast cancer models in nude mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.